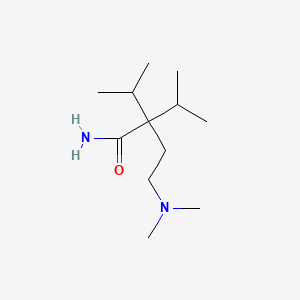![molecular formula C23H29N3O4S B13822848 3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B13822848.png)
3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a piperidinylmethylphenylcarbamothioyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-(piperidin-1-ylmethyl)aniline to form the desired benzamide derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines .
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-trimethoxy-N-(4-pyridinylmethyl)benzamide
- 3,4,5-trimethoxy-N-(4-pyrrolidinylmethyl)benzamide
Uniqueness
3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide is unique due to its specific substitution pattern and the presence of the piperidinylmethylphenylcarbamothioyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C23H29N3O4S |
|---|---|
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-[[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H29N3O4S/c1-28-19-13-17(14-20(29-2)21(19)30-3)22(27)25-23(31)24-18-9-7-16(8-10-18)15-26-11-5-4-6-12-26/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H2,24,25,27,31) |
Clé InChI |
IGFJSSZXUDOADC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)CN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)

![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)
![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)


![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B13822793.png)

![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822821.png)


